molecular formula C10H16N4 B12980156 6-(1,4-Diazepan-1-yl)pyridin-3-amine

6-(1,4-Diazepan-1-yl)pyridin-3-amine

Cat. No.: B12980156
M. Wt: 192.26 g/mol
InChI Key: BRRJGRPOJPPWHF-UHFFFAOYSA-N
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Description

6-(1,4-Diazepan-1-yl)pyridin-3-amine is a chemical compound featuring a pyridine ring core that is functionalized with an amine group and a 1,4-diazepane heterocycle. The 1,4-diazepane ring is a seven-membered ring containing two nitrogen atoms, which can influence the molecule's conformational flexibility and its binding properties with biological targets. This specific molecular architecture makes it a valuable intermediate or scaffold in organic synthesis and medicinal chemistry research. Compounds with similar pyridine and diazepane motifs are frequently investigated in drug discovery for their potential biological activities . As a chemical building block, researchers can utilize this compound to synthesize more complex molecules for various applications, including the development of potential therapeutic agents. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers are responsible for conducting all necessary analytical characterization to confirm the identity and purity of the compound for their specific applications.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

6-(1,4-diazepan-1-yl)pyridin-3-amine

InChI

InChI=1S/C10H16N4/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7,11H2

InChI Key

BRRJGRPOJPPWHF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Direct Amination of Pyridine Derivatives with Diazepane

The most straightforward synthetic route involves the reaction of 3-aminopyridine with 1,4-diazepane under basic conditions in polar solvents such as ethanol or methanol. This method facilitates nucleophilic substitution at the 6-position of the pyridine ring by the diazepane nitrogen, yielding the target compound.

  • Reaction Conditions:

    • Solvent: Ethanol or methanol
    • Base: Sodium hydroxide or similar bases to deprotonate amines and promote nucleophilicity
    • Temperature: Reflux or controlled heating to optimize yield
    • Reaction Time: Several hours depending on scale and conditions
  • Industrial Adaptation: Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Step Reagents Conditions Outcome
1 3-Aminopyridine + 1,4-Diazepane Ethanol, NaOH, reflux Formation of 6-(1,4-Diazepan-1-yl)pyridin-3-amine

This method is supported by Vulcanchem's product synthesis description and general organic chemistry principles for heterocyclic amine coupling.

Multi-Step Synthesis via Protected Intermediates and Coupling Reactions

More complex synthetic routes involve the use of protected intermediates and coupling agents to improve selectivity and yield, especially when preparing derivatives or analogs.

  • Typical Sequence:

    • Protection of Amines:
      Use of BOC (tert-butoxycarbonyl) or other protecting groups on amine functionalities to prevent side reactions during coupling steps.

    • Coupling with Acid Derivatives:
      Activation of carboxylic acids (e.g., pyrazinoic acid) using coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide) to form amide bonds.

    • Reduction of Nitro Groups:
      Catalytic hydrogenation using Pd catalysts to convert nitro groups to amines, facilitating further functionalization.

    • Deprotection:
      Acidic treatment (e.g., 4 N HCl in dioxane) to remove protecting groups and yield the free amine.

Step Reagents/Conditions Purpose Reference
1 BOC protection with 4 N HCl in dioxane Protect amine groups
2 Coupling with pyrazinoic acid, EDC·HCl, HOBt, DIPEA Amide bond formation
3 Hydrogenation with Pd catalyst under H2 Nitro group reduction
4 Acidic deprotection Remove BOC groups

This approach is detailed in the synthesis of related substituted pyridinyl-diazepane compounds, demonstrating the utility of protecting groups and coupling chemistry to access complex derivatives.

Buchwald–Hartwig Amination for Diazepane Attachment

In advanced synthetic schemes, palladium-catalyzed Buchwald–Hartwig amination is employed to couple diazepane rings to halogenated pyridine derivatives.

  • Key Features:

    • Use of palladium catalysts with appropriate ligands to facilitate C–N bond formation.
    • Starting from halogenated pyridine intermediates (e.g., bromopyridine derivatives).
    • Diazepane or its protected derivatives act as nucleophiles.
  • Typical Conditions:

    • Solvent: Polar aprotic solvents such as DMF or toluene.
    • Base: Strong bases like sodium tert-butoxide.
    • Temperature: Elevated temperatures (80–120 °C).
    • Followed by deprotection steps using trifluoroacetic acid (TFA) to yield free amines.
Step Reagents/Conditions Purpose Reference
1 Halogenated pyridine + Boc-protected diazepane, Pd catalyst, base C–N bond formation (amination)
2 TFA treatment Boc deprotection

This method is exemplified in the synthesis of diazepane analogs and related heterocyclic compounds, providing high regioselectivity and yields.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Direct Amination 3-Aminopyridine + 1,4-Diazepane, NaOH, EtOH Simple, straightforward May have lower selectivity
Multi-Step Coupling with Protection BOC protection, EDC·HCl, HOBt, Pd-catalyzed reduction High selectivity, suitable for derivatives More steps, longer synthesis time
Buchwald–Hartwig Amination Pd catalyst, halogenated pyridine, Boc-diazepane, base High regioselectivity, scalable Requires expensive catalysts

Research Findings and Notes

  • The direct reaction of 3-aminopyridine with 1,4-diazepane in alcoholic solvents under basic conditions is the most commonly reported method for synthesizing 6-(1,4-diazepan-1-yl)pyridin-3-amine, offering a balance of simplicity and efficiency.

  • Protection-deprotection strategies combined with coupling agents like EDC·HCl and HOBt enable the synthesis of more complex derivatives with improved yields and purity, especially when nitro groups or other sensitive functionalities are present.

  • Palladium-catalyzed Buchwald–Hartwig amination is a powerful method for attaching diazepane rings to halogenated pyridine substrates, providing high regioselectivity and compatibility with various functional groups, though it requires careful catalyst and ligand selection.

  • Hydrogenation steps using Pd catalysts are effective for reducing nitro groups to amines without racemization, which is critical for maintaining stereochemical integrity in chiral intermediates.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Diazepan-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 6-(1,4-diazepan-1-yl)pyridin-3-amine in cancer treatment. For instance, derivatives have been developed that target specific kinases involved in cancer progression, such as CDK8 and CDK19. These compounds demonstrate significant potency against various cancer types, including prostate and breast cancer .

Neuropharmacology

Compounds with similar structures have been investigated for their effects on nicotinic acetylcholine receptors (nAChRs). Notably, 1-(pyridin-3-yl)-1,4-diazepane , a close analog, has shown promising results as an agonist at the α4β2-nAChR subtype with high affinity (K_i values as low as 0.7 nM) . This suggests that 6-(1,4-diazepan-1-yl)pyridin-3-amine may also exhibit neuropharmacological properties worth exploring.

Antitubercular Activity

Research into related compounds has indicated potential antitubercular activity against Mycobacterium tuberculosis. Certain derivatives demonstrated significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), suggesting that similar modifications to 6-(1,4-diazepan-1-yl)pyridin-3-amine could yield effective antitubercular agents .

Case Study 1: Anticancer Compound Development

A recent patent disclosed methods for synthesizing compounds that inhibit specific kinases involved in cancer pathways. These compounds exhibited high pharmacokinetic properties and were tested in vivo for their efficacy against various cancers . The structure of these compounds bears resemblance to 6-(1,4-diazepan-1-yl)pyridin-3-amine , indicating its potential as a lead compound in anticancer drug development.

Case Study 2: Neuropharmacological Studies

In a study examining the effects of diazepane derivatives on nAChRs, researchers found that certain modifications enhanced receptor binding affinity and efficacy . This highlights the potential for 6-(1,4-diazepan-1-yl)pyridin-3-amine to be developed into a therapeutic agent targeting neurological disorders.

Mechanism of Action

The mechanism of action of 6-(1,4-Diazepan-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 6-(1,4-Diazepan-1-yl)pyridin-3-amine and related compounds:

Compound Name Core Structure Substituents at Position 6 Pharmacological Activity Molecular Weight Key Features
6-(1,4-Diazepan-1-yl)pyridin-3-amine Pyridin-3-amine 1,4-Diazepane Undocumented (hypothesized for CNS targets) ~223.3 (calculated) Direct diazepane substitution, conformational flexibility
S4_16 () Pyridin-3-amine 4-Methyl-1,4-diazepane sulfonyl, methyl PRMT5 inhibitor ~365.4 (calculated) Sulfonyl linkage enhances polarity; methyl group may improve metabolic stability
JNJ-39220675 () Pyridin-3-yl methanone 4-Cyclobutyl-1,4-diazepane, 4-fluorophenoxy Histamine H3 receptor antagonist ~391.45 (calculated) Methanone bridge reduces flexibility; fluorophenoxy enhances lipophilicity and CNS penetration
compound Pyridin-3-amine 2-Methoxy, benzodioxin, dimethylaminophenyl Research use (unvalidated) 391.46 Benzodioxin increases aromaticity; dimethylamino improves solubility

Structure-Activity Relationships (SAR)

  • Diazepane Substitution : Direct attachment of 1,4-diazepane (target compound) may improve binding to flexible binding pockets (e.g., GPCRs) compared to sulfonyl-linked analogs (S4_16), which restrict conformational freedom .
  • Aromatic vs.
  • Polar Functional Groups : S4_16’s sulfonyl group improves aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound’s simpler structure .

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